2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Overview
Description
The compound "2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. These compounds have been extensively studied due to their diverse range of applications, including their use in pharmaceuticals, agrochemicals, and materials science. The bromophenyl group attached to the triazine ring suggests potential reactivity due to the presence of a halogen, which can be utilized in further chemical transformations.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound, 2,4-Bis(triphenylphosphanimino)tetrazolo[5,1-a][1,3,5]triazine, was characterized by X-ray structural analysis . The structure of triazine derivatives is crucial for their reactivity and the types of chemical reactions they can undergo.
Chemical Reactions Analysis
Triazine derivatives participate in a variety of chemical reactions. The presence of a bromophenyl group in "2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine" suggests that it could undergo nucleophilic substitution reactions or act as a precursor for cross-coupling reactions. For example, the reaction of triazinethiones with 1,2-dibromoethane led to the formation of bromoethylsulfanyl-triazines . The reactivity of the bromophenyl group could be exploited in similar reactions to synthesize new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents like bromophenyl and diphenyl groups can affect the compound's solubility, melting point, and stability. For example, the compound 2,4,6-triazido-1,3,5-triazine was noted to be explosive, with its explosive nature increasing with purity and crystal size . The properties of "2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine" would likely be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating characteristics of the phenyl groups.
Scientific Research Applications
Organic Light Emitters
One significant application of triazine derivatives, closely related to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, is in the field of organic light emitters. For instance, a study utilized 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole as a model emitter in creating organic blue light emitters. The introduction of carbazole or 2-bromized carbazole into the triazine framework led to the development of efficient emitters, demonstrating the utility of such compounds in light-emitting applications (Li et al., 2022).
Aggregation-Induced Emission
Triazine derivatives also play a crucial role in aggregation-induced emission (AIE). For example, 4,6-diphenyl-1,3,5-triazine has been used to construct multifunctional AIE fluorophores. These fluorophores exhibited not only AIE effects but also reversible piezofluorochromic behavior, showcasing their potential in various applications including organic light-emitting diodes (Liu et al., 2018).
Ultraviolet Absorption
Triazine compounds, similar to the 2-(2-Bromophenyl) variant, are also studied for their ultraviolet absorption properties. A study on 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine and its derivatives revealed insights into their fluorescence spectroscopy and UV absorbing capabilities, indicating their potential as UV absorbers (Keck et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJGWCHJCZPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
CAS RN |
77989-15-2 | |
Record name | 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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